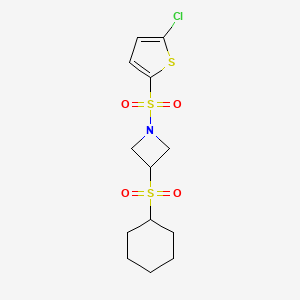

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidine derivatives, including those similar to 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine, often involves multicomponent reactions or cascade processes. For example, gold(I)-catalyzed rearrangements and copper-catalyzed multicomponent reactions are common methods for synthesizing azetidine derivatives, providing efficient pathways to these complex molecules (Pertschi et al., 2017) (Xu et al., 2007).

Molecular Structure Analysis

The structural elucidation of azetidine derivatives often relies on techniques such as X-ray crystallography. This method allows for precise determination of molecular geometries and the analysis of substituent effects on the overall structure. Although no direct analysis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is available, studies on similar molecules provide insights into their molecular structures (Al-Hourani et al., 2015).

Wissenschaftliche Forschungsanwendungen

Lead Optimization in Drug Development

Research on related sulfonamide compounds has shown their potential in the development of novel therapeutic agents. For instance, ethyl 6-aminonicotinate acyl sulfonamides, which share a structural motif with the queried compound, were investigated as potent antagonists of the P2Y12 receptor. This class of compounds demonstrates the importance of sulfonamide derivatives in medicinal chemistry, particularly in creating drugs with antithrombotic effects without significant bleeding risks, exemplified by the development of AZD1283 for clinical trials (Bach et al., 2013).

Antimicrobial and Antifungal Applications

Azetidinone derivatives have been explored for their antimicrobial and antifungal properties. A study on novel azetidinones demonstrated their efficacy against various bacterial and fungal strains, highlighting the potential of azetidinone-based compounds in addressing resistance issues and developing new antimicrobial agents (Prajapati & Thakur, 2014).

Anticancer Research

Compounds with sulfonamide and azetidine moieties have been synthesized and evaluated for their anticancer activities. Research into phenylaminosulfanyl-1,4-naphthoquinone derivatives, for instance, revealed significant cytotoxic activity against various human cancer cell lines, demonstrating the utility of sulfonamide-containing compounds in developing novel anticancer therapies (Ravichandiran et al., 2019).

Chemical Synthesis and Material Science

Sulfonamide and azetidine-containing compounds are also valuable in chemical synthesis and material science. The polymerization of N-sulfonylazetidine, for example, highlights the utility of these compounds in creating new materials with potential applications ranging from biodegradable plastics to advanced polymers with unique properties (Reisman et al., 2020).

Eigenschaften

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-3-cyclohexylsulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S3/c14-12-6-7-13(20-12)22(18,19)15-8-11(9-15)21(16,17)10-4-2-1-3-5-10/h6-7,10-11H,1-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDWEBBOVYLOTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2485778.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)